molecular formula C12HF23O5 B1295811 Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid CAS No. 65294-16-8

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Cat. No.: B1295811
CAS No.: 65294-16-8
M. Wt: 662.1 g/mol
InChI Key: HPNULWLLEOKCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is a perfluoroalkyl ether carboxylic acid, known for its exceptional stability and ability to repel oil and water. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which have numerous industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid typically involves the oligomerization of hexafluoropropylene oxide followed by carboxylation. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process generally includes the oligomerization of hexafluoropropylene oxide in the presence of a catalyst, followed by carboxylation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid primarily undergoes substitution reactions due to the presence of the carboxylic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylates .

Scientific Research Applications

Material Science

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is utilized as a building block for fluorinated emulsifiers in oil-in-water systems. Its high thermal stability and low surface energy make it effective in creating coatings and materials that require water repellency and chemical resistance. These properties are particularly valuable in industries such as textiles and packaging.

Application AreaDescription
CoatingsEnhances water and oil repellency in surfaces
TextilesProvides stain resistance to fabrics
PackagingImproves barrier properties against moisture

Environmental Research

Research indicates that perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid can serve as a replacement for legacy perfluoroalkyl substances (PFAS) due to its reduced environmental persistence. Studies have shown that this compound exhibits lower bioaccumulation potential compared to its predecessors like perfluorooctanoic acid (PFOA).

Recent investigations into the toxicity of HFPO-TeA revealed that it activates peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity in animal models. This activation raises concerns about potential health effects and necessitates further research into its environmental impact and safety profile .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid on biological systems. In one study involving Sprague Dawley rats, varying doses were administered orally to assess metabolic responses and potential toxicity. Results indicated mortality at higher doses and highlighted the need for comprehensive dosimetric evaluations to understand chronic exposure risks .

Study ParametersFindings
Dose Levels0.3 - 335.2 mg/kg/day
Observed EffectsMortality at high doses; metabolic disruptions

Proteomics Research

In proteomics, perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid has been explored as a derivatization agent for proteins and peptides. Its ability to modify primary amine groups enhances analytical properties such as stability and detection sensitivity during mass spectrometry analyses. This application is crucial for advancing protein characterization techniques.

Mechanism of Action

The mechanism of action of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid involves its interaction with various molecular targets and pathways. It has been shown to disrupt thyroid hormone levels by interfering with the synthesis and metabolism of these hormones. This disruption is likely due to its ability to bind to plasma proteins and alter hepatic clearance .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro-(2,5-dimethyl-3,6-dioxanonanoic) acid
  • Perfluoro-(2,5,8-trimethyl-3,6,9-trioxanonanoic) acid

Uniqueness

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is unique due to its longer chain length and the presence of multiple ether linkages, which contribute to its exceptional stability and distinct chemical properties. This makes it particularly useful in applications requiring high chemical resistance and stability .

Biological Activity

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA), a perfluoroalkyl ether carboxylic acid, has gained attention due to its unique chemical properties and potential biological effects. This article explores the biochemical interactions, cellular effects, molecular mechanisms, and relevant research findings associated with HFPO-TeA.

  • Chemical Formula : C₁₂H₁F₂₃O₅
  • Molecular Weight : 662.1 g/mol
  • CAS Number : 65294-16-8
  • Structure : HFPO-TeA is characterized by multiple ether linkages and a long carbon chain, contributing to its stability and resistance to degradation .

Biochemical Interactions

HFPO-TeA interacts with various biomolecules, influencing biochemical pathways:

  • Protein Binding : The compound exhibits significant binding affinity to plasma proteins, which can alter its pharmacokinetics and bioavailability. This interaction may lead to changes in hepatic clearance rates.
  • Enzyme Interaction : HFPO-TeA has been shown to affect the activity of liver enzymes involved in drug metabolism, suggesting potential implications for the metabolism of co-administered drugs .

Cellular Effects

Research indicates that HFPO-TeA can significantly affect cellular functions:

  • Cell Signaling : Exposure to HFPO-TeA alters cell signaling pathways and gene expression. Studies have demonstrated changes in thyroid hormone levels and body weight in animal models following exposure.
  • Toxicity : In laboratory settings, higher doses have been associated with increased mortality rates and significant physiological changes in test subjects .

Molecular Mechanisms

The mechanisms by which HFPO-TeA exerts its biological effects include:

  • Thyroid Hormone Disruption : The compound interferes with thyroid hormone synthesis and metabolism by binding to transport proteins, leading to altered hormone levels in the bloodstream .
  • Metabolic Pathways : HFPO-TeA is involved in various metabolic pathways that influence its biotransformation and accumulation in tissues. Its interaction with hepatic enzymes suggests it may undergo biotransformation into other metabolites .

Dosage Response in Animal Models

Research has shown that the effects of HFPO-TeA vary significantly with dosage:

Dose (mg/kg/day)Observed EffectsReference
0.02Minimal impact on body weight
0.2Significant weight loss observed
2.0Increased mortality rates

In studies involving rats, plasma thyroid hormone levels decreased with increasing doses of HFPO-TeA, indicating a dose-dependent relationship between exposure and biological response .

Environmental Impact

HFPO-TeA is classified as a persistent bioaccumulative toxic substance (PBT). Its stability in the environment raises concerns regarding long-term ecological effects and bioaccumulation in wildlife . The compound is not readily biodegradable and poses risks to aquatic ecosystems when released into water sources .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting HFPO-TeA in environmental and biological matrices?

  • Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Sample preparation for biological matrices (e.g., plasma, egg yolk) involves extraction using methanol/water mixtures, solid-phase extraction (SPE) cleanup, and quantification via isotope dilution . For environmental water samples, pre-concentration via solid-phase extraction (C18 or HLB cartridges) is critical due to low detection limits (ng/L range) .
  • Key Considerations : Include internal standards (e.g., carbon-13 labeled analogs) to correct for matrix effects and ensure recovery rates >80% .

Q. What experimental designs are used to assess acute toxicity of HFPO-TeA in rodent models?

  • Methodology : Conduct 5-day oral gavage studies in Sprague Dawley rats across multiple dose levels (e.g., 0.3–335.2 mg/kg/day). Monitor mortality, body weight changes, and clinical signs. Terminal blood collection for plasma concentration analysis and thyroid hormone (T3/T4) quantification via ELISA or radioimmunoassay .
  • Key Findings : Mortality observed at >17 mg/kg/day; thyroid hormone suppression at ≤17 mg/kg/day. Sex-specific differences in plasma clearance (e.g., females show higher retention) .

Advanced Research Questions

Q. How can in vitro hepatocyte assays predict in vivo toxicokinetics of HFPO-TeA?

  • Methodology : Perform in vitro-to-in vivo extrapolation (IVIVE) using primary hepatocyte cultures. Parameterize intrinsic clearance (CLint) from incubation studies with HFPO-TeA (1–100 µM). Apply physiologically based pharmacokinetic (PBPK) modeling to predict steady-state blood concentrations. Validation involves comparing model outputs with in vivo rodent data .
  • Outcome : IVIVE predicted steady-state concentrations within 7-fold of observed values, supporting its use for prioritizing PFAS for further testing .

Q. What mechanisms underlie sex-specific differences in HFPO-TeA toxicokinetics?

  • Methodology : Compare hepatic enzyme activity (e.g., CYP450 isoforms) and renal clearance rates between sexes using metabolomic profiling. In vivo studies show females exhibit 2-fold higher plasma AUC0-24h than males at 17 mg/kg/day. Mechanistic studies suggest estrogen-mediated modulation of OATP transporters influences distribution .

Q. Does HFPO-TeA undergo metabolic biotransformation, and what are the key products?

  • Methodology : Use non-targeted high-resolution mass spectrometry (HRMS) on plasma and hepatocyte extracts. Identify metabolites via fragmentation patterns and retention time alignment. Key findings include the presence of HFPO-TA (a GenX oligomer) and hydroxylated intermediates, suggesting ether bond cleavage and oxidative defluorination pathways .

Q. Contradictions and Data Gaps

  • Contradiction : While HFPO-TeA is detected in environmental waters , its bioaccumulation potential in higher trophic levels (e.g., seabirds) remains understudied .
  • Gaps : Long-term low-dose effects, transgenerational toxicity, and interactions with other PFAS are unresolved.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNULWLLEOKCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5(CF2OCF(CF3))3COOH, C12HF23O5
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276659
Record name Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65294-16-8
Record name Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.